molecular formula C13H7F3O2 B6364447 2-(3,5-Difluorophenyl)-4-fluorobenzoic acid CAS No. 1184266-77-0

2-(3,5-Difluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6364447
CAS No.: 1184266-77-0
M. Wt: 252.19 g/mol
InChI Key: HGRJXOLWCCCISR-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, making it a valuable intermediate in various chemical syntheses. The unique arrangement of fluorine atoms imparts distinct chemical properties, making it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-4-fluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the fluorine atoms.

    Oxidized or Reduced Forms: Alcohols, aldehydes, or ketones derived from the carboxylic acid group.

Scientific Research Applications

2-(3,5-Difluorophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The pathways involved often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 3,5-Difluorophenylboronic acid
  • 4-(3,5-Difluorophenyl)benzoic acid

Uniqueness

2-(3,5-Difluorophenyl)-4-fluorobenzoic acid stands out due to its specific arrangement of fluorine atoms, which imparts unique chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and stability under various conditions. These characteristics make it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(3,5-difluorophenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-1-2-11(13(17)18)12(6-8)7-3-9(15)5-10(16)4-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJXOLWCCCISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681121
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184266-77-0
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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